

Spectroscopic Characterization of Dibenzo-24-crown-8: A Technical Guide

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Compound of Interest

Compound Name: **Dibenzo-24-crown-8**

Cat. No.: **B080794**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Dibenzo-24-crown-8**, a significant macrocyclic polyether. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Dibenzo-24-crown-8**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

While specific peak assignments and coupling constants require access to raw spectral data, typical proton NMR spectra of **Dibenzo-24-crown-8** would exhibit characteristic signals for the aromatic and ether protons. The aromatic protons would appear in the downfield region (typically δ 6.8-7.0 ppm), while the numerous chemically similar protons of the ethylene oxide units would give rise to complex multiplets in the upfield region (typically δ 3.5-4.2 ppm). The integration of these signals would correspond to the number of protons in each environment.

Proton Type	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic (Ar-H)	~ 6.8 - 7.0	Multiplet
Ether (-O-CH ₂ -CH ₂ -O-)	~ 3.7 - 4.2	Multiplet
Ether (Ar-O-CH ₂ -)	~ 4.1 - 4.3	Multiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the crown ether.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **Dibenzo-24-crown-8** provides key information about the carbon framework of the molecule.

Carbon Type	Reported Chemical Shift (δ , ppm)
Aromatic (Ar-C-O)	~148-149
Aromatic (Ar-C-H)	~114-122
Ether (-O-CH ₂ -CH ₂ -O-)	~69-71

Data sourced from publicly available spectral databases.[\[1\]](#)

Table 3: IR Spectroscopic Data

The infrared spectrum of **Dibenzo-24-crown-8** is characterized by strong absorptions corresponding to the C-O-C stretching of the ether linkages and vibrations of the aromatic rings.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-O-C (Ether) Stretch	~1100 - 1150	Strong
C-H (Aromatic) Stretch	~3050 - 3100	Medium
C=C (Aromatic) Stretch	~1500 - 1600	Medium-Strong
C-H (Aliphatic) Stretch	~2850 - 2950	Medium

Note: The spectrum is typically acquired using a KBr pellet or as a thin film.

Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of **Dibenzo-24-crown-8** reveals the molecular ion peak and characteristic fragmentation patterns.

m/z (Mass-to-Charge Ratio)	Assignment	Relative Intensity
448.2	[M] ⁺ (Molecular Ion)	Present
136	Fragment	Top Peak
121	Fragment	2nd Highest
137	Fragment	3rd Highest

The molecular formula of **Dibenzo-24-crown-8** is C₂₄H₃₂O₈, with a molecular weight of approximately 448.51 g/mol .[2][3]

Experimental Protocols

The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Dibenzo-24-crown-8**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. ^1H and ^{13}C NMR Acquisition:

- The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR.
- Before data acquisition, the magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.
- For ^1H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of finely ground **Dibenzo-24-crown-8** into an agate mortar.
- Add approximately 100-200 mg of dry potassium bromide (KBr) powder.
- Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

- Transfer a portion of the mixture into a pellet press die.
- Apply pressure using a hydraulic press to form a thin, transparent pellet.

2. FT-IR Spectrum Acquisition:

- Place the KBr pellet into the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

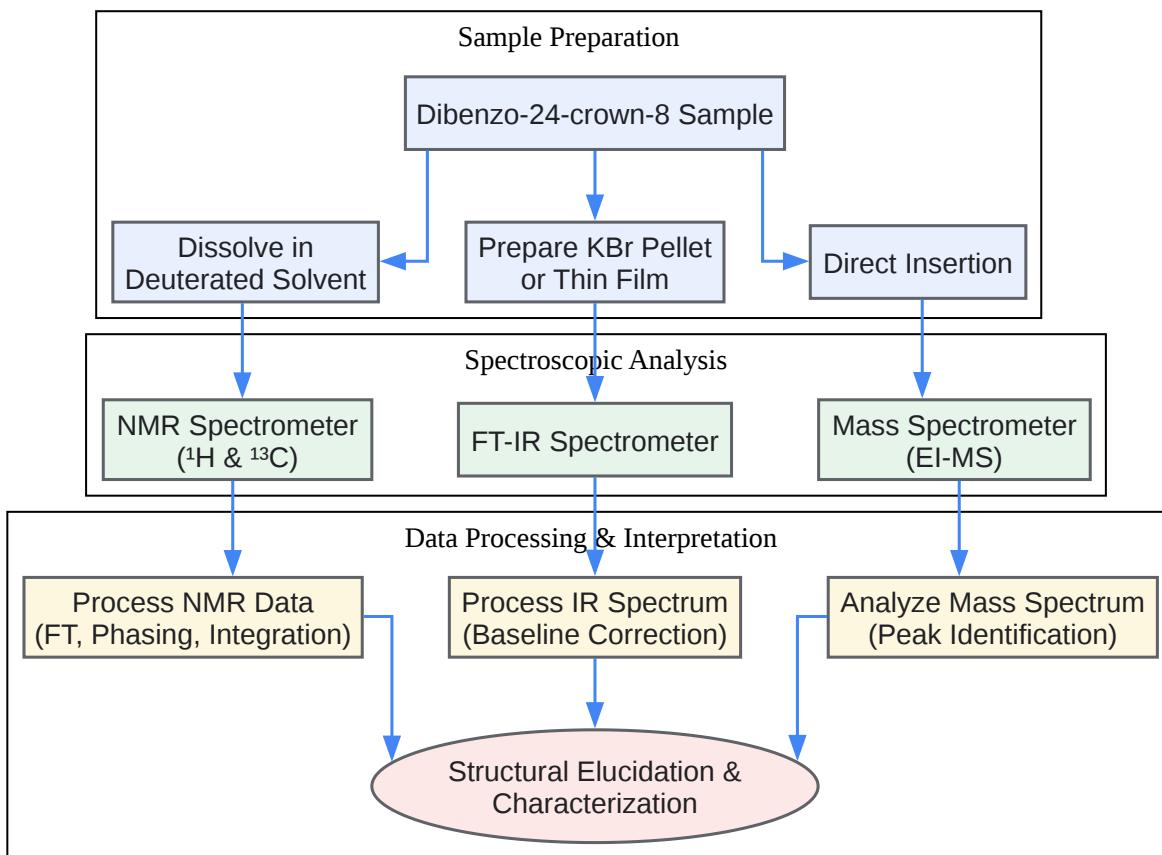
- Introduce a small amount of the **Dibenzo-24-crown-8** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- For electron ionization (EI), the sample is vaporized in the ion source and bombarded with a beam of high-energy electrons (typically 70 eV).^[4] This process causes the molecule to ionize and fragment.

2. Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a macrocyclic compound such as **Dibenzo-24-crown-8**.



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A generalized workflow for the spectroscopic analysis of **Dibenzo-24-crown-8**.

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